3-hydroxytridecanoyl-CoA

Fatty acid oxidation Mitochondrial β-oxidation Enzyme kinetics

Procure 3-hydroxytridecanoyl-CoA for its non-substitutable role as a C13 probe at the medium-to-long-chain boundary of mitochondrial β-oxidation. This odd-chain (S)-3-hydroxy fatty acyl-CoA thioester is the optimal substrate for LCHAD (EC 1.1.1.211) but a poor one for SCHAD, enabling precise discrimination of long-chain versus short-chain dehydrogenase activity. It serves as a critical tool for LCHAD deficiency studies, enzyme kinetics on wild-type/mutant variants, and investigating product inhibition of enoyl-CoA hydratase, where long-chain analogs show 105-fold greater potency than short-chain ones. Ensure your fatty acid oxidation research is chain-length specific with this chemically defined, high-purity reagent.

Molecular Formula C34H60N7O18P3S
Molecular Weight 979.9 g/mol
Cat. No. B15547556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxytridecanoyl-CoA
Molecular FormulaC34H60N7O18P3S
Molecular Weight979.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-22(42)17-25(44)63-16-15-36-24(43)13-14-37-32(47)29(46)34(2,3)19-56-62(53,54)59-61(51,52)55-18-23-28(58-60(48,49)50)27(45)33(57-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,42,45-46H,4-19H2,1-3H3,(H,36,43)(H,37,47)(H,51,52)(H,53,54)(H2,35,38,39)(H2,48,49,50)
InChIKeyDGCKWHYVMOUMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxytridecanoyl-CoA for Long-Chain Fatty Acid Oxidation Research: A C13 Acyl-CoA Intermediate


3-Hydroxytridecanoyl-CoA is a C13 long-chain (S)-3-hydroxy fatty acyl-CoA thioester derivative of coenzyme A, with molecular weight 979.86 and formula C34H60N7O18P3S . It functions as the 3-hydroxyacyl intermediate in the third step of the mitochondrial β-oxidation spiral for the C13 fatty acyl chain, serving as the direct substrate for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD; EC 1.1.1.211) in the NAD+-dependent oxidation to 3-oxotridecanoyl-CoA [1]. As an odd-chain acyl-CoA species at the lower boundary of the formal long-chain definition (C13–C22) [2], this compound occupies a strategically informative chain-length position for interrogating substrate specificity transitions between medium-chain and long-chain fatty acid oxidation enzymes.

Why Chain Length Matters: 3-Hydroxytridecanoyl-CoA Cannot Be Replaced by C12, C14, or C4 Analogs


Generic substitution of 3-hydroxytridecanoyl-CoA (C13) with other 3-hydroxyacyl-CoA analogs of different chain length is not scientifically valid due to pronounced chain-length-dependent substrate specificity of the key enzymes in mitochondrial β-oxidation. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) exhibits optimal catalytic activity against substrates of C12–C16 chain length, with maximum activity at C16 and complete inactivity toward C4 substrates [1]. In contrast, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) demonstrates optimal specificity at C6 [1]. Furthermore, the human liver mitochondrial LCHAD enzyme shows maximal activity with 3-ketoacyl-CoA substrates of C10 to C16 acyl-chain length but is entirely inactive with acetoacetyl-CoA (C4) [2]. The C13 chain length of 3-hydroxytridecanoyl-CoA positions it precisely at the boundary where long-chain specificity is first formally defined [3], making it a non-substitutable probe for distinguishing LCHAD versus SCHAD activity and for studying enzyme-substrate interactions at the medium-to-long chain transition.

Quantitative Differentiation Evidence: 3-Hydroxytridecanoyl-CoA Performance Data vs. Comparator Acyl-CoA Substrates


LCHAD Chain-Length Specificity: C13 as the Lower Bound of Long-Chain Activity

3-Hydroxytridecanoyl-CoA (C13) is classified as a long-chain acyl-CoA substrate based on the formal definition that long-chain fatty acids contain 13 to 22 carbon atoms [1]. LCHAD demonstrates optimal catalytic activity against 3-hydroxyacyl-CoA substrates of C12–C16 chain length, with maximal activity observed at C16, while being completely inactive toward C4 substrates [2]. This chain-length specificity distinguishes LCHAD from short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), which has optimal specificity at C6 [2].

Fatty acid oxidation Mitochondrial β-oxidation Enzyme kinetics

Human Liver LCHAD Activity Window: C13 Resides Within Maximal Activity Range

The purified human infant liver long-chain 3-hydroxyacyl-CoA dehydrogenase, a multifunctional membrane-bound β-oxidation enzyme, exhibits maximal activity with 3-ketoacyl-CoA substrates of C10 to C16 acyl-chain length but is entirely inactive with acetoacetyl-CoA (C4) [1]. 3-Hydroxytridecanoyl-CoA (C13) falls squarely within this maximal activity window. The enzyme also possesses inseparable 2-enoyl-CoA hydratase and 3-ketoacyl-CoA thiolase activities, none of which show activity with C4 substrates but all are active with C6 and longer acyl-chain length substrates [1].

Mitochondrial enzymology Substrate specificity β-Oxidation

3-Hydroxyacyl-CoA Chain-Length Differential in Enoyl-CoA Hydratase Inhibition

Long-chain 3-hydroxyacyl-CoA species are potent competitive inhibitors of enoyl-CoA hydratase (crotonase), whereas short-chain analogs are weak inhibitors. L-3-Hydroxyhexadecanoyl-CoA (C16) inhibits bovine liver crotonase with a Ki of 0.35 μM, compared to L-3-hydroxybutyryl-CoA (C4) which exhibits a Ki of 37 μM—a difference of approximately 105-fold in inhibitory potency [1]. By class-level inference, 3-hydroxytridecanoyl-CoA (C13) as a long-chain species (C13–C22 definition) is expected to exhibit inhibitory potency significantly greater than short-chain (C4–C6) analogs and closer to that of C16 long-chain species.

Enzyme inhibition Fatty acid oxidation Crotonase

Mitochondrial Metabolic Reaction: NAD+-Dependent Oxidation to 3-Oxotridecanoyl-CoA

3-Hydroxytridecanoyl-CoA participates in the reversible (under physiological conditions, essentially irreversible forward) NAD+-dependent oxidation reaction catalyzed by LCHAD: 3-hydroxytridecanoyl-CoA [m] + NAD+ [m] ⇒ 3-oxotridecanoyl-CoA [m] + H+ [m] + NADH [m] [1]. This reaction represents the third step of the mitochondrial β-oxidation spiral for the C13 acyl chain. The quantitative flux bounds in metabolic models are set with a lower bound of 0 and an upper bound of 1000 (arbitrary units), reflecting the capacity for significant metabolic throughput [1].

Metabolic flux β-Oxidation Enzymatic conversion

Research Applications for 3-Hydroxytridecanoyl-CoA: LCHAD Enzymology, Metabolic Disease Studies, and β-Oxidation Pathway Investigation


LCHAD vs. SCHAD Substrate Specificity Discrimination

3-Hydroxytridecanoyl-CoA (C13) serves as an optimal substrate for LCHAD while being a poor substrate for SCHAD, which has optimal specificity at C6. This differential activity enables researchers to discriminate between long-chain and short-chain dehydrogenase activities in tissue homogenates, purified enzyme preparations, or cellular assays. The C13 chain length resides precisely at the formal boundary between medium- and long-chain classification, making it a uniquely informative probe for mapping the chain-length transition point of enzyme specificity [1].

Long-Chain Fatty Acid Oxidation Disorder (LCHAD Deficiency) Mechanistic Studies

In LCHAD deficiency, long-chain 3-hydroxyacyl-CoA intermediates accumulate in mitochondria, contributing to the multisystem pathology including cardiomyopathy, hypoglycemia, and pigmentary retinopathy [1]. 3-Hydroxytridecanoyl-CoA can be employed as a model substrate to study enzyme kinetics of wild-type versus mutant LCHAD variants, to quantify residual enzymatic activity in patient-derived samples, or to investigate the toxic effects of accumulated 3-hydroxyacyl-CoA species on mitochondrial function. The compound provides a defined, chemically pure substrate for these pathophysiological investigations [2].

β-Oxidation Pathway Intermediate in Metabolic Flux Analysis

3-Hydroxytridecanoyl-CoA functions as the direct intermediate in the third step of mitochondrial β-oxidation for the C13 acyl chain, undergoing NAD+-dependent oxidation to 3-oxotridecanoyl-CoA via LCHAD [1]. Researchers can use this compound in coupled enzyme assays with 3-ketoacyl-CoA thiolase to study the complete β-oxidation spiral, or in metabolic flux studies to quantify the throughput of odd-chain fatty acid oxidation. The defined reaction parameters and established metabolic modeling flux bounds provide a validated framework for quantitative analysis [1].

Enzyme Inhibition Studies: Product Inhibition of β-Oxidation Enzymes

Long-chain 3-hydroxyacyl-CoA species are potent competitive inhibitors of enoyl-CoA hydratase (crotonase), with C16 3-hydroxyacyl-CoA exhibiting a Ki of 0.35 μM, approximately 105-fold more potent than short-chain C4 analogs (Ki = 37 μM) [1]. 3-Hydroxytridecanoyl-CoA, as a long-chain species (C13–C22 class), is suitable for investigating product inhibition mechanisms in the β-oxidation pathway and for testing whether chain-length-dependent inhibition contributes to metabolic regulation or the pathophysiology of fatty acid oxidation disorders where long-chain intermediates accumulate [1].

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